molecular formula C7H10ClFN2 B2853435 (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1202070-39-0

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B2853435
CAS No.: 1202070-39-0
M. Wt: 176.62
InChI Key: XGSNHILBBHFTPS-NUBCRITNSA-N
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Description

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0) is a chiral amine derivative featuring a fluorinated pyridine ring. Its molecular formula is C₇H₁₀ClFN₂, with a molecular weight of 176.62 g/mol . The compound is characterized by a 5-fluoro substituent on the pyridin-2-yl moiety and an ethylamine group in the (R)-configuration. It is primarily utilized in scientific research, with applications in medicinal chemistry and drug discovery. Storage recommendations specify room temperature (RT), and it is typically provided as a 10 mM solution in solvent for experimental use .

Properties

IUPAC Name

(1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Research

Neuropharmacology :
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride has been investigated for its effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels. This modulation suggests potential applications in treating mood disorders such as anxiety and depression. The compound acts as a selective modulator of certain neurotransmitter receptors, indicating neuroprotective properties that may be beneficial in neurodegenerative conditions.

Oncology :
The compound has shown promise as a selective inhibitor of anaplastic lymphoma kinase, which is implicated in various cancers including non-small cell lung cancer. Its ability to penetrate the blood-brain barrier further enhances its potential for treating central nervous system tumors. This specificity for anaplastic lymphoma kinase makes it a valuable candidate for targeted cancer therapies.

Biological Interaction Studies

Research has focused on the interactions of this compound with various biological targets. These studies aim to elucidate its mechanism of action and to identify potential therapeutic pathways. The compound's structural features enable it to serve as a scaffold for designing new molecules that may interact with specific biological targets, enhancing its utility in drug discovery.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving reactions with fluorinated pyridine derivatives. Its derivatives are being explored for enhanced pharmacological properties and improved therapeutic efficacy in both oncology and neuropharmacology .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Neuroprotective Effects : A study demonstrated that the compound could reduce neuroinflammation and protect neuronal cells from apoptosis, highlighting its potential in treating neurodegenerative diseases.
  • Anticancer Activity : In vitro assays showed that the compound effectively inhibited cell proliferation in cancer cell lines associated with anaplastic lymphoma kinase pathways, suggesting its role as a therapeutic agent against specific malignancies.
Application AreaMechanism of ActionPotential Therapeutic Use
NeuropharmacologyModulates serotonin and norepinephrineAnxiety, Depression
OncologyInhibits anaplastic lymphoma kinaseNon-small cell lung cancer, CNS tumors

Table 2: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)
Method AFluorinated pyridine + ethanamine85
Method BPyridine derivative + amine78

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride with analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula M.W. (g/mol) Key Substituents/Features Storage/Solubility Biological Activity (If Reported)
(R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl 1202070-39-0 C₇H₁₀ClFN₂ 176.62 5-Fluoro-pyridin-2-yl, (R)-ethylamine Store at RT Research use only
(R)-1-(3-Fluoropyridin-2-yl)ethylamine HCl N/A C₇H₁₀ClFN₂ 176.62 3-Fluoro-pyridin-2-yl, (R)-ethylamine Highly purified grade Biochemical applications
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl 1217464-96-4 C₈H₉ClFN 173.62 5-Chloro-2-fluoro-phenyl, (R)-ethylamine RT; irritant Not reported
(R)-1-(5-Trifluoroethoxypyridin-2-yl)ethanamine diHCl 953780-72-8 C₉H₁₃Cl₂F₃N₂O 293.11 5-Trifluoroethoxy-pyridin-2-yl, dihydrochloride N/A Not reported
2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl N/A C₁₂H₁₆ClN₂ 214.72 Indole-3-yl, ethyl substituent N/A HSP90 inhibition via GLU527 binding
(R)-1-(Tetrahydrofuran-2-yl)ethanamine HCl 2089682-47-1 C₆H₁₄ClNO 151.63 Tetrahydrofuran-2-yl, (R)-ethylamine N/A Not reported

Key Findings:

Structural Variations and Bioactivity: Pyridine Ring Substitution: The position of fluorine on the pyridine ring significantly impacts molecular interactions. For instance, the 5-fluoro-pyridin-2-yl group in the main compound contrasts with the 3-fluoro analog (CAS: N/A), which may alter binding affinity in receptor studies . Aromatic vs.

Physicochemical Properties :

  • Molecular Weight and Solubility : The main compound (176.62 g/mol) is lighter than trifluoroethoxy-substituted analogs (293.11 g/mol), which may influence membrane permeability .
  • Hazard Profile : While the main compound lacks explicit hazard data, its phenyl-substituted analog (1217464-96-4) is classified as an irritant, emphasizing the need for tailored safety protocols .

Research Applications :

  • The trifluoroethoxy analog (953780-72-8) and tetrahydrofuran derivative (2089682-47-1) demonstrate the versatility of ethylamine scaffolds in generating diverse chemical libraries for target discovery .

Biological Activity

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral compound with a pyridine ring that has been extensively studied for its biological activity, particularly in the context of neurological and pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H8ClFN
  • Molecular Weight : Approximately 165.6 g/mol
  • Functional Groups : The presence of a fluorine atom at the 5-position of the pyridine ring and an amine group contributes to its unique reactivity and biological interactions.

The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system (CNS) disorders, making it a candidate for treating conditions such as anxiety and depression by modulating neurotransmitter levels, specifically serotonin and norepinephrine.

Neurotransmitter Modulation

This compound has demonstrated significant activity in modulating neurotransmitter systems:

  • Serotonin Receptors : The compound acts as a selective modulator of serotonin receptors, influencing mood regulation and cognitive functions.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

Anticancer Potential

Recent studies have explored the compound's anticancer properties:

  • In Vitro Studies : Research indicates that derivatives of compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .
CompoundIC50 (µM)Cell Line
5-Fluorouracil17.02MCF-7
(R)-1-(5-Fluoropyridin-2-yl)ethanamine derivative0.87–12.91MCF-7

Antibacterial Activity

Emerging research has highlighted the antibacterial properties of related compounds:

  • A series of 3-(5-fluoropyridine)-2-oxazolidinone derivatives exhibited potent antibacterial activity against gram-positive bacteria, with some compounds showing MIC values significantly lower than standard antibiotics .

The mechanism through which this compound exerts its effects involves several pathways:

  • Receptor Binding : The fluorine atom enhances binding affinity to neurotransmitter receptors.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, contributing to its potential in treating neurodegenerative diseases.
  • Cell Cycle Modulation : In cancer studies, it has been observed to induce apoptosis in cancer cells through caspase activation pathways .

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels in rodent models, demonstrating a significant increase in serotonin release compared to control groups. This finding supports its potential use in treating mood disorders.

Anticancer Research

In vitro assays assessed the compound's efficacy against glioblastoma cell lines, revealing that it inhibited cell proliferation significantly more than existing treatments. The study concluded that structural modifications could enhance its anticancer activity further.

Preparation Methods

Chiral Carbamate Deprotection

This method utilizes a tert-butyl carbamate intermediate for controlled deprotection to yield the target compound.

Procedure :

  • Starting material : (R)-tert-butyl [1-(5-fluoropyridin-2-yl)ethyl]carbamate
  • Reagents :
    • 4M HCl in 1,4-dioxane
    • Dichloromethane (DCM)
    • Saturated sodium bicarbonate
  • Steps :
    • Dissolve the carbamate (12.8 g, 53.3 mmol) in DCM (100 mL).
    • Add HCl/dioxane (107 mL, 4M) and stir at 20°C for 3 h.
    • Remove solvents under reduced pressure.
    • Neutralize with saturated NaHCO₃ (50 mL) and extract with diethyl ether (6 × 400 mL).
    • Dry over Na₂SO₄ and concentrate to isolate the product as a pale yellow oil.

Yield : 98%
Characterization :

  • ¹H NMR (400 MHz) : δ 8.44 (d, J = 2.8 Hz, 1H), 7.66 (m, 1H), 7.53 (m, 1H), 4.01 (q, J = 6.8 Hz, 1H), 1.26 (d, J = 6.8 Hz, 3H).
  • MS : [M+H]⁺ 141 (Calcd. 140).

Grignard Reaction and Hydrolysis

This route employs a nitrile intermediate for functional group transformation.

Procedure :

  • Starting material : 5-Fluoropicolinonitrile
  • Reagents :
    • Methylmagnesium bromide (3M in diethyl ether)
    • Acetic anhydride
    • Hydrochloric acid (HCl)
  • Steps :
    • Add 5-fluoropicolinonitrile (9.30 g, 76.2 mmol) to methylmagnesium bromide (30.47 mL, 91.4 mmol) in THF at 0°C.
    • Stir for 30 min, then add acetic anhydride (8.64 mL, 91.4 mmol) in DCM.
    • Warm to room temperature and stir overnight.
    • Quench with 4% NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (hexanes/ethyl acetate, 3:1) to obtain N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide.
    • Hydrolyze the acetamide with HCl to form the amine hydrochloride salt.

Yield : 31% (after acetamide step)
Characterization :

Comparative Analysis of Methods

Parameter Carbamate Deprotection Grignard-Hydrolysis
Starting Material Cost Moderate Low
Reaction Time 3 hours 18–24 hours
Yield 98% 31% (intermediate)
Purity >95% ~90%
Scalability High Moderate

Critical Considerations

  • Chiral Integrity : The carbamate route preserves enantiomeric excess (>99% ee) by using chiral intermediates.
  • Industrial Feasibility : The Grignard method’s low yield makes it less viable for large-scale production despite simpler starting materials.
  • Safety : HCl/dioxane requires strict temperature control to avoid exothermic side reactions.

Q & A

Q. What are the common synthetic routes for (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 5-fluoropyridine-2-carbaldehyde using ammonia or amine precursors. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents. Post-reduction, the free amine is treated with hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like over-reduction or racemization . Example Protocol :
  • Dissolve 5-fluoropyridine-2-carbaldehyde in methanol.
  • Add ammonium acetate and stir at 0°C.
  • Gradually add NaBH₄ and maintain pH <6.
  • Acidify with HCl to precipitate the hydrochloride salt.

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies fluoropyridine and ethylamine moieties (e.g., δ ~8.3 ppm for pyridinyl protons).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 173.1).
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IC) assess enantiomeric purity (>98% for R-enantiomer) .

Q. How should this compound be safely handled and stored?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust/vapors and contact with skin/eyes.
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Protect from moisture and light to prevent decomposition .

Q. What structural analogs are relevant for comparative studies?

  • Methodological Answer : Key analogs include:
Compound NameStructural DifferenceApplication
(S)-enantiomerOpposite chiralityContrasts receptor binding selectivity
5-Chloro derivativeFluorine → ChlorineStudies halogen effects on bioactivity

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-proline-derived catalysts in asymmetric synthesis to favor the R-enantiomer.
  • Chromatographic Resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Kinetic Resolution : Optimize reaction time/temperature to exploit differential reaction rates of enantiomers .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
  • X-ray Crystallography : Confirm absolute configuration if crystalline.
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace unexpected nitrogen environments .

Q. What strategies evaluate the compound’s interaction with neurotransmitter receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Use ³H-labeled ligands to measure displacement at serotonin/dopamine receptors.
  • Molecular Docking : Simulate binding poses in silico (e.g., with AutoDock Vina) to identify key residues (e.g., Trp358 in 5-HT₃ receptors).
  • Mutagenesis Studies : Replace putative binding residues (e.g., via site-directed mutagenesis) to validate interactions .

Q. What are the decomposition products under extreme conditions, and how are they characterized?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C; products include HCl, HF, and fluorinated pyridine derivatives.
  • GC-MS : Identify volatile byproducts (e.g., 5-fluoropyridine) after thermal stress.
  • Mitigation : Store under inert conditions and avoid prolonged exposure to heat .

Q. How to design structure-activity relationship (SAR) studies for fluorinated analogs?

  • Methodological Answer :
  • Variation of Substituents : Synthesize derivatives with Cl, Br, or CF₃ at the 5-position of pyridine.
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases).
  • Computational QSAR : Develop models linking electronic (Hammett σ) or steric parameters (Taft Es) to activity .

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